molecular formula C15H27BrO2 B1604203 10-Undecenyl 2-bromoisobutyrate CAS No. 255727-66-3

10-Undecenyl 2-bromoisobutyrate

Cat. No.: B1604203
CAS No.: 255727-66-3
M. Wt: 319.28 g/mol
InChI Key: RHLOSBPISIVGMQ-UHFFFAOYSA-N
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Description

10-Undecenyl 2-bromoisobutyrate is an organic compound with the molecular formula C15H27BrO2. It is commonly used as an initiator in atom transfer radical polymerization (ATRP) processes. This compound is characterized by its long aliphatic chain and the presence of a bromine atom, which makes it highly reactive in various chemical reactions .

Mechanism of Action

Target of Action

10-Undecenyl 2-bromoisobutyrate is primarily used as an initiator in the synthesis of functional polymers

Mode of Action

As an initiator in Atom Transfer Radical Polymerization (ATRP), this compound likely interacts with a transition metal catalyst to generate a radical species. This radical can then react with a monomer to start the polymerization process

Biochemical Pathways

Instead, it plays a crucial role in the chemical pathway of ATRP, facilitating the formation of complex polymer structures .

Result of Action

The primary result of this compound’s action is the formation of polymers via ATRP . The specific molecular and cellular effects would depend on the nature of the polymer being synthesized and its subsequent applications.

Action Environment

The action of this compound is likely influenced by various environmental factors such as temperature, pH, and the presence of a suitable catalyst. These factors can affect the efficiency of the ATRP process and the properties of the resulting polymer .

Biochemical Analysis

Biochemical Properties

As an ATRP initiator, it likely interacts with various monomers to initiate the polymerization process . The nature of these interactions would depend on the specific monomers used and the conditions of the reaction.

Molecular Mechanism

In the context of ATRP, 10-Undecenyl 2-bromoisobutyrate likely acts by reacting with a transition metal complex to form a dormant species. This species can react with a monomer to add it to the growing polymer chain .

Temporal Effects in Laboratory Settings

As an ATRP initiator, it is likely stable under the conditions typically used for these reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Undecenyl 2-bromoisobutyrate is typically synthesized through the esterification of 10-undecen-1-ol with 2-bromoisobutyryl bromide. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran at temperatures ranging from 0 to 20°C .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Allyl 2-bromo-2-methylpropionate
  • Bis[2-(2-bromoisobutyryloxy)undecyl] disulfide
  • Ethyl α-bromoisobutyrate
  • 2-Hydroxyethyl 2-bromoisobutyrate
  • Methyl α-bromoisobutyrate

Comparison: 10-Undecenyl 2-bromoisobutyrate stands out due to its long aliphatic chain, which imparts unique properties to the polymers formed using this initiator. Compared to other similar compounds, it provides better control over the polymerization process and results in polymers with enhanced mechanical and thermal properties .

Properties

IUPAC Name

undec-10-enyl 2-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BrO2/c1-4-5-6-7-8-9-10-11-12-13-18-14(17)15(2,3)16/h4H,1,5-13H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLOSBPISIVGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCCCCCCCCC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630672
Record name Undec-10-en-1-yl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255727-66-3
Record name Undec-10-en-1-yl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 255727-66-3
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Synthesis routes and methods I

Procedure details

To a solution of 4.257 g (25 mmol) of ω-undecylenyl alcohol in 25 mL of dry tetrahydrofuran was added 2.1 mL of pyridine (26.5 mmol) followed by dropwise addition of 3.10 mL of 2-bromoisobutyryl bromide (25 mmol) over 5 min. The mixture was stirred at room temperature overnight and then diluted with hexane (50 mL) and washed with 2 N HCl and twice with water. The organic phase was dried over sodium sulfate and filtered. The solvent was removed from the filtrate under reduced pressure, and the colorless oily residue was purified by flash column chromatography (hexane/ethyl acetate 25/1 v/v) to give 7.34 g (92%) of the ester as a colorless oil.
Quantity
4.257 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
92%

Synthesis routes and methods II

Procedure details

A similar synthetic scheme was conducted as followed.x To a solution of 4.257 g (25 mmol) of co-undecylenyl alcohol in 25 mL of dry tetrahydrofuran was added 2.1 mL of pyridine (26.5 mmol) by dropwise addition of 3.10 mL of 2-bromoisobutyryl bromide (25 mmol). The mixture was stirred at ambient temperature for 8 hours. The remaining THF was removed under reduced pressure followed by dilution with hexane (50 mL). The mixture was washed with 2 M HCl solution and twice with water (50 ml). The organic phase was dried over sodium sulfate and filtered. The solvent was removed from the filtrate under reduced pressure yielding a colorless oil (89%). 1H NMR (500 MHz, CDCl3) δ: 1.22-1.45 (br m, 12H); 1.62-1.75 (m, 2H); 1.94 (s 6H); 2.05 (q, 2H, J) 6 Hz); 4.17 (t, 2H, J=9 Hz); 4.9-5.05 (m, 2H); 5.72-5.9 (m, 1H) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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